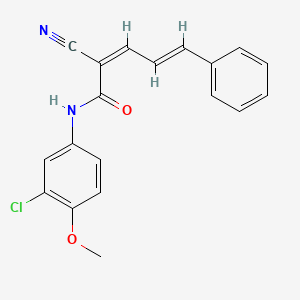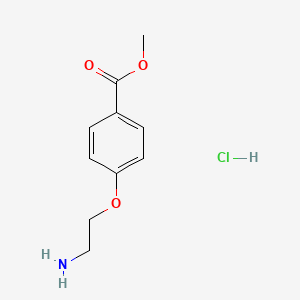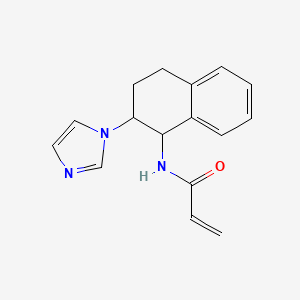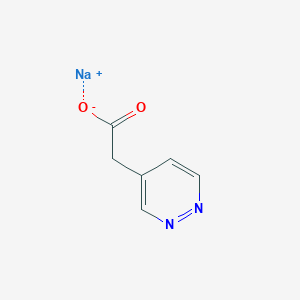
Sodium 2-(pyridazin-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(pyridazin-4-yl)acetate is an organic compound with the molecular formula C6H5N2NaO2. It is a sodium salt derivative of pyridazine, a heterocyclic compound containing a six-membered ring with two nitrogen atoms at positions 1 and 2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(pyridazin-4-yl)acetate typically involves the reaction of pyridazine with sodium hydroxide and acetic acid. The process can be summarized as follows:
- Pyridazine is reacted with acetic acid to form 2-(pyridazin-4-yl)acetic acid.
- The resulting 2-(pyridazin-4-yl)acetic acid is then neutralized with sodium hydroxide to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
- Continuous flow reactors to ensure efficient mixing and reaction.
- Use of high-purity reagents to maintain product quality.
- Implementation of purification steps such as recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-(pyridazin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridazine derivatives with different functional groups.
Reduction: Reduction reactions can yield hydrogenated pyridazine compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed:
- Oxidation products include pyridazine carboxylic acids.
- Reduction products include dihydropyridazine derivatives.
- Substitution reactions yield various alkylated or acylated pyridazine compounds .
Scientific Research Applications
Sodium 2-(pyridazin-4-yl)acetate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex pyridazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for cardiovascular and anti-inflammatory drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Sodium 2-(pyridazin-4-yl)acetate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Pyridazine: The parent compound with a similar structure but without the acetate group.
Pyridazinone: A derivative with a keto group, known for its broad spectrum of biological activities.
Pyridazinecarboxylic Acid: Another derivative with a carboxyl group instead of the acetate group.
Uniqueness: Sodium 2-(pyridazin-4-yl)acetate is unique due to its specific sodium salt form, which enhances its solubility and reactivity in various chemical and biological contexts. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
1523571-92-7 |
|---|---|
Molecular Formula |
C6H6N2NaO2 |
Molecular Weight |
161.11 g/mol |
IUPAC Name |
sodium;2-pyridazin-4-ylacetate |
InChI |
InChI=1S/C6H6N2O2.Na/c9-6(10)3-5-1-2-7-8-4-5;/h1-2,4H,3H2,(H,9,10); |
InChI Key |
LXOBLUBKEOLYBO-UHFFFAOYSA-N |
SMILES |
C1=CN=NC=C1CC(=O)[O-].[Na+] |
Canonical SMILES |
C1=CN=NC=C1CC(=O)O.[Na] |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


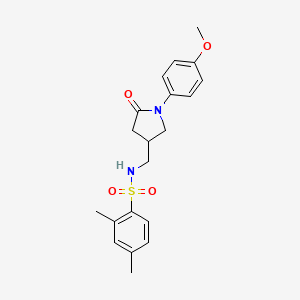
![2,4-diethyl 5-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamido}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2756563.png)
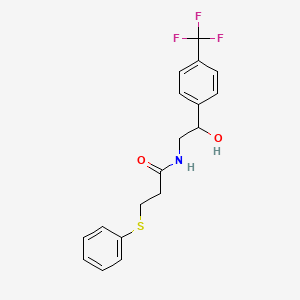
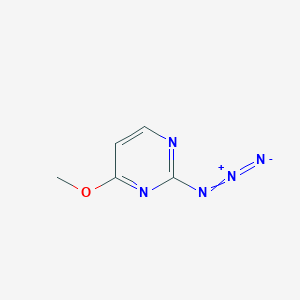
![(2Z)-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2756569.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2756570.png)
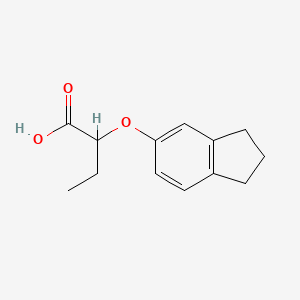
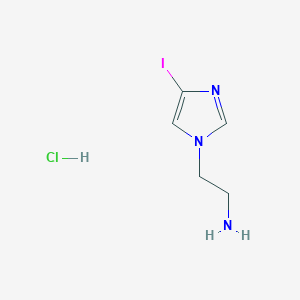
![2-[(3-methoxyphenyl)methyl]-5-methyl-7-[(2-methylphenyl)amino]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one](/img/structure/B2756574.png)
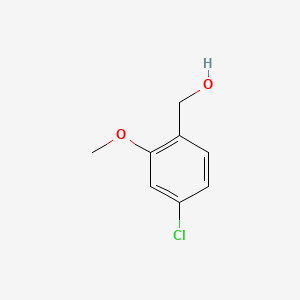
![2-[(4-Bromophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2756578.png)
